3,4-Dichlorothiophene

Computational Chemistry Thermodynamics Isomer Stability

3,4-Dichlorothiophene (C4H2Cl2S, MW 153.03 g/mol) is a halogenated heterocyclic building block belonging to the dichlorothiophene isomer family. As a thiophene derivative with chlorine substituents at the 3- and 4-positions of the ring , it exhibits distinct physicochemical properties including a predicted boiling point of 185.0 °C at 760 mmHg, a density of 1.5 g/cm³, and a calculated LogP of approximately 2.9–3.1.

Molecular Formula C4H2Cl2S
Molecular Weight 153.03 g/mol
CAS No. 17249-76-2
Cat. No. B091457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorothiophene
CAS17249-76-2
Synonyms3,4-Dichlorothiophene
Molecular FormulaC4H2Cl2S
Molecular Weight153.03 g/mol
Structural Identifiers
SMILESC1=C(C(=CS1)Cl)Cl
InChIInChI=1S/C4H2Cl2S/c5-3-1-7-2-4(3)6/h1-2H
InChIKeyQVFXSOFIEKYPOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorothiophene (CAS 17249-76-2) for Selective Synthesis: A Comparative Procurement Guide


3,4-Dichlorothiophene (C4H2Cl2S, MW 153.03 g/mol) is a halogenated heterocyclic building block belonging to the dichlorothiophene isomer family. As a thiophene derivative with chlorine substituents at the 3- and 4-positions of the ring [1], it exhibits distinct physicochemical properties including a predicted boiling point of 185.0 °C at 760 mmHg, a density of 1.5 g/cm³, and a calculated LogP of approximately 2.9–3.1 [2][3]. This compound is valued in synthetic chemistry for its ability to serve as a precursor to 3,4-disubstituted thiophenes and its capacity to undergo regioselective functionalization [4]. Unlike its isomers, the specific substitution pattern of 3,4-dichlorothiophene confers unique electronic and steric characteristics that directly impact reaction outcomes and final product properties.

Why Generic Substitution of 3,4-Dichlorothiophene is Scientifically Unsound


The dichlorothiophene family comprises several isomers (2,3-; 2,4-; 2,5-; and 3,4-), each exhibiting markedly different thermodynamic stability and reactivity profiles. A theoretical study of chlorinated thiophenes at 298 K demonstrates that 3,4-dichlorothiophene possesses a standard Gibbs free energy in aqueous phase (G(aq)) of −62.970 kcal/mol, which is approximately 6.7 kcal/mol more stable than 2,5-dichlorothiophene (−56.236 kcal/mol) and 3.9 kcal/mol more stable than both 2,3- and 2,4-dichlorothiophene (−59.011 and −59.019 kcal/mol, respectively) [1]. These fundamental differences in electronic structure directly influence regioselectivity in cross-coupling reactions, oxidative addition rates, and the physicochemical properties of downstream products. Consequently, substituting one isomer for another in a validated synthetic route or formulation is not equivalent and carries a high risk of altering reaction outcomes, compromising product purity, or inducing unforeseen changes in material performance.

Quantitative Evidence for Differentiated Procurement of 3,4-Dichlorothiophene


Thermodynamic Stability of 3,4-Dichlorothiophene Versus Isomers

Computational analysis reveals that 3,4-dichlorothiophene is the most thermodynamically stable isomer among the dichlorothiophenes. Its calculated standard Gibbs free energy in aqueous phase (G(aq)) at 298 K is −62.970 kcal/mol [1]. This is significantly lower (more stable) than the values for the 2,5- (−56.236 kcal/mol), 2,3- (−59.011 kcal/mol), and 2,4-dichlorothiophene (−59.019 kcal/mol) isomers [1].

Computational Chemistry Thermodynamics Isomer Stability

Enabling Regioselective Synthesis of Fully Substituted Thiophenes via 3,4-Difunctionalized Intermediates

The unique substitution pattern of 3,4-dichlorothiophene allows for a regioselective synthetic route to fully substituted thiophenes that is not accessible with other isomers. Starting from the readily available 2,5-dichlorothiophene, successive magnesiations at the 3- and 4-positions using TMPMgCl·LiCl generate a 3,4-difunctionalized dichlorothiophene intermediate [1]. This intermediate, which is essentially a derivative of the 3,4-dichlorothiophene scaffold, is then further functionalized via subsequent dechlorination and metalation at the 2- and 5-positions to yield fully substituted thiophenes in high yields [1].

Organic Synthesis Regioselective Functionalization C-H Activation

Enhanced Reactivity as a Dienophile in Inverse Electron Demand Diels-Alder Reactions

The 3,4-dichlorothiophene 1,1-dioxide derivative is an electron-deficient dienophile that participates in regio- and stereoselective inverse electron demand Diels-Alder reactions. In a study with N-substituted 4-(2-oxoalkyl)-1,4-dihydronicotinates (which act as dienophiles), the cycloaddition with 3,4-dichlorothiophene 1,1-dioxide proceeded in good yield to afford 1,4,4a,8a-tetrahydroquinolines . The electron-withdrawing chlorine substituents at the 3- and 4-positions and the sulfone group are crucial for activating the thiophene ring for this type of cycloaddition.

Cycloaddition Chemistry Diels-Alder Reaction Heterocyclic Synthesis

Precursor for High-Mobility Conjugated Polymers via Direct Arylation Polycondensation (DArP)

3,4-Dichlorothiophene is a building block for synthesizing monomers used in high-performance conjugated polymers. Specifically, (E)-1,2-bis(3,4-dichlorothien-2-yl)ethene (4ClTVT), derived from 3,4-dichlorothiophene, is a C-H monomer that enables efficient direct arylation polycondensation (DArP) [1]. The resulting polymers, such as those based on thienoisoindigo (TIG), exhibit ambipolar charge transport with both electron and hole mobility above 0.1 cm² V⁻¹ s⁻¹ in organic thin-film transistors (OTFTs) [1].

Polymer Chemistry Organic Electronics Conjugated Polymers

Optimal Scientific and Industrial Applications for 3,4-Dichlorothiophene


Synthesis of Regioselectively Functionalized Thiophene-Based Drug Analogues

3,4-Dichlorothiophene (or its in situ generated 3,4-difunctionalized derivatives from 2,5-dichlorothiophene) is an essential building block for constructing fully substituted thiophenes with a defined substitution pattern. The established regioselective magnesiation/cross-coupling sequence [1] enables the preparation of complex molecules, such as a thiophene analogue of the blockbuster drug Atorvastatin (Lipitor). For procurement, this application justifies selecting 3,4-dichlorothiophene or its precursors for medicinal chemistry programs requiring precise control over heterocyclic functionalization.

Development of Electron-Deficient Dienophiles for Cycloaddition Chemistry

The 3,4-dichlorothiophene 1,1-dioxide derivative is a potent electron-deficient dienophile suitable for inverse electron demand Diels-Alder reactions . This application is highly relevant for medicinal chemists aiming to build rigid, stereochemically complex bicyclic scaffolds, such as 1,4,4a,8a-tetrahydroquinolines, which are found in various bioactive compounds. The specific 3,4-dichloro substitution pattern contributes to the unique reactivity and selectivity of this dienophile, making it a targeted reagent for this class of transformations.

Monomer Synthesis for High-Mobility Conjugated Polymers in Organic Electronics

For materials scientists developing organic semiconductors, 3,4-dichlorothiophene is a valuable starting material for synthesizing monomers like 4ClTVT. These monomers are specifically designed for direct arylation polycondensation (DArP), a scalable and green polymerization method that avoids toxic organostannanes [2]. The resulting polymers exhibit ambipolar charge transport with mobilities exceeding 0.1 cm² V⁻¹ s⁻¹, making them candidates for use in organic thin-film transistors (OTFTs) and other printable electronic devices. Procurement should be considered for research programs focused on developing next-generation, solution-processable organic electronics.

Conducting Polymer Precursor for Specialty Materials

Poly(3,4-dichloro)thiophene can be synthesized from 3,4-dichlorothiophene and its derivatives (such as tetrachlorothiophene) via chemical synthesis [3]. This conducting polymer has potential applications in light-conducting and electronic materials. The specific properties of the polymer are influenced by the 3,4-dichloro substitution pattern on the monomer, which can affect its regioregularity and electronic structure. This makes 3,4-dichlorothiophene a targeted procurement item for research into novel conducting polymer systems.

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